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Compound Name: ABT-072 potassium trihydrate

Cat. No.: B8210107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV)

NS5B RNA-dependent RNA polymerase (RdRp). It exhibits potent antiviral activity, particularly

against HCV genotypes 1a and 1b. ABT-072 acts via an allosteric mechanism, binding to the

"Palm I" site of the NS5B polymerase. This binding event induces a conformational change in

the enzyme, thereby inhibiting the initiation phase of viral RNA synthesis and ultimately

suppressing HCV replication. Preclinical and clinical studies have demonstrated its efficacy in

reducing viral load, and it has been investigated as a component of combination therapies for

chronic HCV infection.

Core Mechanism of Action
ABT-072 functions as a direct-acting antiviral agent specifically targeting the HCV NS5B

polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] Unlike

nucleoside inhibitors that act as chain terminators at the enzyme's active site, ABT-072 is a

non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site.[1][2]

Binding Site: ABT-072 binds to a well-characterized allosteric pocket on the NS5B enzyme

known as the Palm I site.[3] This site is located within the palm subdomain of the polymerase,

which is crucial for its catalytic function.
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Inhibition of RNA Synthesis Initiation: Upon binding to the Palm I site, ABT-072 induces a

conformational change in the NS5B polymerase. This structural alteration interferes with the

enzyme's ability to initiate the synthesis of a new RNA strand, a critical first step in viral

replication.[4] The polymerase is unable to properly accommodate the initial nucleotides, thus

preventing the formation of the first phosphodiester bonds.

Quantitative Data Summary
The following tables summarize the available quantitative data for ABT-072, providing insights

into its in vitro potency and pharmacokinetic profile from preclinical and clinical investigations.

Table 1: In Vitro Antiviral Activity of ABT-072

Parameter Genotype Value Assay System Reference

EC50
HCV Genotype

1a
1.1 nM Replicon Assay [3]

EC50
HCV Genotype

1b
0.3 nM Replicon Assay [3]

Table 2: Preclinical Pharmacokinetics of ABT-072

Species Route Key Findings Reference

Rat Oral

Excellent

pharmacokinetic

properties, preferential

distribution to liver

tissue.[5]

[5]

Dog Oral

Excellent

pharmacokinetic

properties, preferential

distribution to liver

tissue.[5]

[5]

Table 3: Clinical Pharmacokinetics and Efficacy of ABT-072
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Study Phase Population Dose Key Findings Reference

Phase 1
Healthy

Volunteers

Single and

Multiple Doses

Safe and well-

tolerated.

Pharmacokinetic

s were dose-

proportional with

minimal

accumulation.[6]

[6]

Phase 1
HCV Genotype

1-infected

160 mg QD for 2

days

Mean decrease

of 1.5 log10 HCV

RNA.[6]

[6]

Phase 2
Treatment-naïve,

HCV Genotype 1

400 mg QD (with

ABT-450/r and

Ribavirin)

Sustained

Virologic

Response at 24

weeks (SVR24)

in 10 of 11

patients.[2]

[7][8]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

HCV NS5B Polymerase Inhibition Assay (General
Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HCV

NS5B polymerase.

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified from E.

coli or insect cells. A homopolymeric RNA template (e.g., poly(A)) and a corresponding

primer (e.g., oligo(U)) are used as substrates.

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl₂,

KCl, DTT, and a labeled nucleotide triphosphate (e.g., [³H]UTP).
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Incubation: The NS5B enzyme is pre-incubated with the test compound (e.g., ABT-072) at

various concentrations. The reaction is initiated by the addition of the RNA template/primer

and nucleotide mix. The mixture is incubated at a controlled temperature (e.g., 22°C) for a

specified time (e.g., 90 minutes).

Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled

RNA is captured on a filter membrane. The amount of incorporated radioactivity is quantified

using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated for each compound concentration

relative to a DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce

enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

HCV Replicon Assay (General Protocol)
This cell-based assay measures the antiviral activity of a compound in a cellular context.

Cell Lines: Human hepatoma cells (e.g., Huh-7) that have been stably transfected with a

subgenomic or full-length HCV replicon are used. These replicons often contain a reporter

gene, such as luciferase, for easy quantification of replication.[9][10][11]

Cell Seeding: Replicon-containing cells are seeded into multi-well plates and allowed to

adhere.

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g.,

ABT-072) or a vehicle control (DMSO).

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for HCV

replication and the effect of the compound to manifest.

Quantification of Replication:

Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and the

luciferase substrate is added. The resulting luminescence, which is proportional to the

level of HCV RNA replication, is measured using a luminometer.[10]
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RT-qPCR: Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA

are quantified using reverse transcription-quantitative polymerase chain reaction (RT-

qPCR).

Data Analysis: The percentage of inhibition of HCV replication is calculated for each

compound concentration. The EC₅₀ value (the effective concentration required to inhibit 50%

of viral replication) is determined by non-linear regression analysis of the dose-response

curve.

Visualizations
Signaling Pathway of HCV Replication and Inhibition by
ABT-072
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Caption: HCV replication cycle and the inhibitory action of ABT-072 on NS5B polymerase.

Experimental Workflow for Characterization of ABT-072
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Caption: General workflow for the discovery and development of an antiviral drug like ABT-072.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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